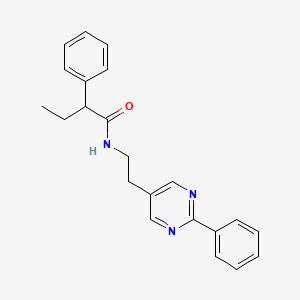
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” is a chemical compound with the molecular formula C22H23N3O and a molecular weight of 345.4461. It is listed under CAS No. 2034482-37-421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide”. However, there are studies on the synthesis of similar pyrimidine derivatives3. These compounds were synthesized and evaluated for their anti-fibrosis activity3.Molecular Structure Analysis
The molecular structure of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” consists of a pyrimidine ring attached to a phenyl group and an ethyl group1. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide, a compound with a complex structure involving pyrimidine and phenyl groups, has been explored in various synthetic pathways and chemical transformations. For instance, research by Harutyunyan et al. (2015) discusses the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine via the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, highlighting the compound's versatility in creating heterocyclic frameworks Harutyunyan et al., 2015.
Biological Activity and Pharmacological Potential
The compound and its derivatives have shown potential in pharmacological research. Kamiński et al. (2016) synthesized a library of derivatives, demonstrating their application as hybrid anticonvulsant agents. This study underscores the compound's role in developing new therapeutic agents with favorable anticonvulsant properties Kamiński et al., 2016.
Catalysis and Organic Reactions
In the field of catalysis, Zhu et al. (2003) reported the compound's involvement in [4 + 2] annulation reactions, providing a pathway to synthesize tetrahydropyridines with high regioselectivity and yield. This research illustrates the compound's utility in facilitating complex organic transformations, highlighting its significance in synthetic organic chemistry Zhu et al., 2003.
Safety And Hazards
The safety and hazards associated with “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.
Orientations Futures
The future directions for research on “2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide” are not readily available in the literature.
Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
2-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-20(18-9-5-3-6-10-18)22(26)23-14-13-17-15-24-21(25-16-17)19-11-7-4-8-12-19/h3-12,15-16,20H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEZSNXMEFRLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

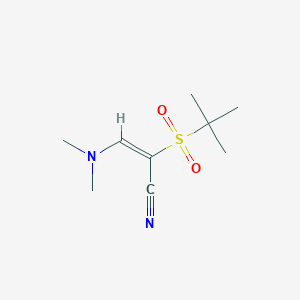
![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)
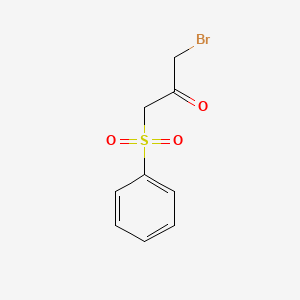
![[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol](/img/structure/B2769014.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
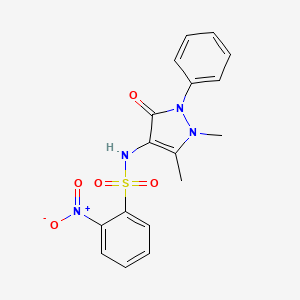
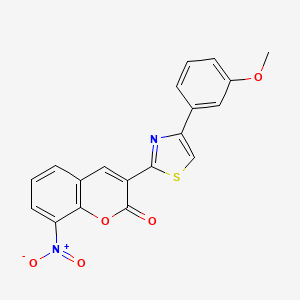
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)
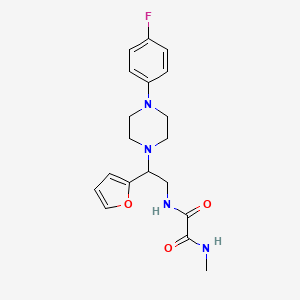
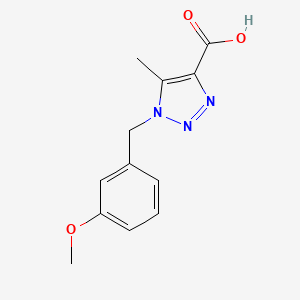
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769028.png)
![9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769029.png)